2-amino-N-(2-ethylphenyl)acetamide
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Overview
Description
2-amino-N-(2-ethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetamide, where the amide nitrogen is substituted with a 2-ethylphenyl group and an amino group is attached to the alpha carbon of the acetamide. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with chloroacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-ethylphenylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of the desired product .
Reaction Conditions:
Reagents: 2-ethylphenylamine, chloroacetamide
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines or alcohols.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Amines or alcohols
Substitution Products: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-amino-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-methylphenyl)acetamide
- 2-amino-N-(2-chlorophenyl)acetamide
- 2-amino-N-(2-bromophenyl)acetamide
Uniqueness
2-amino-N-(2-ethylphenyl)acetamide is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
FBXMXPCFQIEBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN |
Origin of Product |
United States |
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